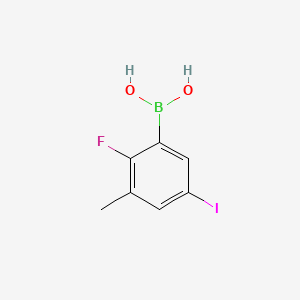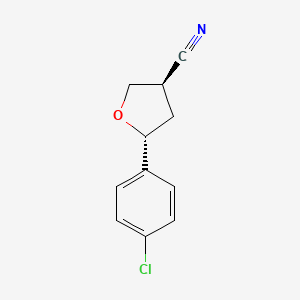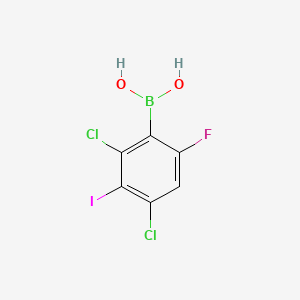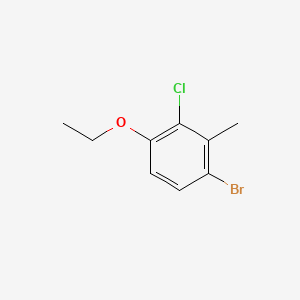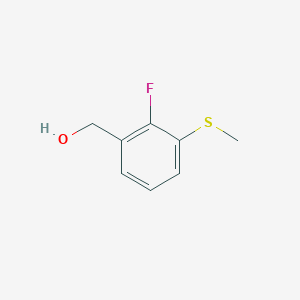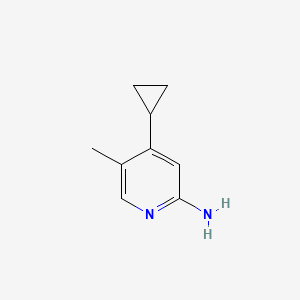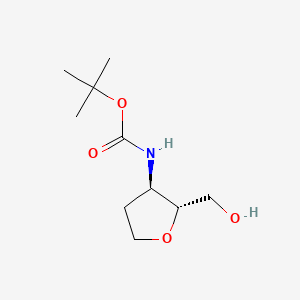
6-(3-Formylphenyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Formylphenyl)picolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It features a formyl group attached to the phenyl ring, which is further connected to a picolinaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Formylphenyl)picolinaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process.
化学反応の分析
Types of Reactions: 6-(3-Formylphenyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: 6-(3-Carboxyphenyl)picolinic acid.
Reduction: 6-(3-Hydroxyphenyl)picolinaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-(3-Formylphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(3-Formylphenyl)picolinaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can be studied using techniques such as molecular docking and spectroscopy .
類似化合物との比較
- Picolinaldehyde (Pyridine-2-carboxaldehyde)
- Nicotinaldehyde (Pyridine-3-carboxaldehyde)
- Isonicotinaldehyde (Pyridine-4-carboxaldehyde)
Comparison: In contrast, other picolinaldehydes may lack the additional formyl group, limiting their reactivity and application scope .
特性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
6-(3-formylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14-13/h1-9H |
InChIキー |
MGVBAJYNONKMML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=N2)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


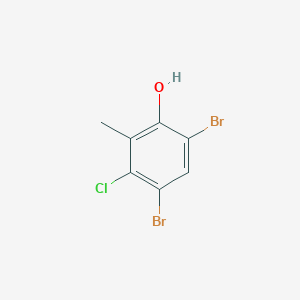

![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)

